molecular formula C13H25BO2 B6597306 2-(cyclohexylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 123706-53-6

2-(cyclohexylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6597306
CAS No.: 123706-53-6
M. Wt: 224.15 g/mol
InChI Key: JSDLPZMWGFPYEU-UHFFFAOYSA-N
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Description

2-(cyclohexylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C13H25BO2 and its molecular weight is 224.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Applications in Organic Chemistry

  • Synthesis of Mercapto- and Piperazino-Methyl-Phenylboronic Acid Derivatives : These derivatives have been synthesized for studying their inhibitory activity against serine proteases including thrombin (Spencer et al., 2002).

  • Use as an Allylating Reagent : The compound has been employed for the preparation of homoallylic alcohols and amines, demonstrating its versatility as an allylating reagent (Ramachandran & Gagare, 2010).

  • Preparation via Continuous Flow : A scalable process for its preparation from various starting materials has been developed, indicating its potential for large-scale production (Fandrick et al., 2012).

  • Palladium-Catalyzed Borylation : This process has been used for the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, showcasing its utility in creating complex organic structures (Takagi & Yamakawa, 2013).

  • Synthesis of Stilbenes and Polyenes : The compound has been used in the synthesis of boron-containing stilbene derivatives, with potential applications in LCD technology and as therapeutic agents for neurodegenerative diseases (Das et al., 2015).

Development of New Chemical Building Blocks

  • Building Block for Silicon-Based Drugs : A derivative of the compound has been developed as a new building block for synthesizing biologically active silicon compounds (Büttner et al., 2007).

  • Synthesis of Benzyloxycyanophenylboronic Esters : Its derivatives have been synthesized, expanding the range of boronic esters available for various chemical applications (El Bialy et al., 2011).

Advanced Materials and Polymer Synthesis

  • Polymer Synthesis : The compound has been used in the precision synthesis of poly(3-hexylthiophene), showing its application in the field of polymer chemistry (Yokozawa et al., 2011).

  • Coupling Reactions for Azulene Oligomers : Its derivatives have been utilized in the synthesis and coupling reactions of azulene oligomers, important for studying their physicochemical properties (Kurotobi et al., 2002).

Miscellaneous Applications

  • Electrochemical Properties : The electrochemical properties and reactions of sulfur-containing organoboron compounds, including derivatives of this compound, have been analyzed, contributing to the understanding of organoborate chemistry (Tanigawa et al., 2016).

  • Rhodium- and Ruthenium-Catalyzed Reactions : Its use in rhodium- and ruthenium-catalyzed dehydrogenative borylation of vinylarenes has been explored, indicating its role in the synthesis of vinylboronates (Murata et al., 2002).

Properties

IUPAC Name

2-(cyclohexylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25BO2/c1-12(2)13(3,4)16-14(15-12)10-11-8-6-5-7-9-11/h11H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDLPZMWGFPYEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70560141
Record name 2-(Cyclohexylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123706-53-6
Record name 2-(Cyclohexylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

62.9 ml of cyclohexylmethyl bromide are slowly added dropwise to 12.0 g of magnesium and 200 ml of diethyl ether. After the magnesium has dissolved, the solution of the Grignard compound is added dropwise to a solution of 50.3 ml of trimethyl borate in 100 ml of diethyl ether which has been precooled to -78° C. in such a way that the temperature does not rise above -55° C., and the mixture is then stirred at R.T. for 2 h. Then, while cooling in ice, 113 ml of 40% strength H2SO4 are added in such a way that the internal temperature does not rise above 25° C. 53.2 g of pinacol in 100 ml of diethyl ether are now poured in, and the diethyl ether together with the biproduct methanol are removed in a rotary evaporator. The pH is then adjusted with NaHCO3 to 8, the mixture is extracted 3 times with 200 ml of MTB, the organic phase is dried over Na2SO4, the solvent is removed in vacuo, and the residue is distilled under high vacuum. 49.7 g of the title compound are obtained as a colorless oil. ##EQU5##
Quantity
62.9 mL
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50.3 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
53.2 g
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(cyclohexylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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